molecular formula C7H16O2 B156417 3-Butoxy-1-propanol CAS No. 10215-33-5

3-Butoxy-1-propanol

Cat. No. B156417
CAS RN: 10215-33-5
M. Wt: 132.2 g/mol
InChI Key: NTKBNCABAMQDIG-UHFFFAOYSA-N
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Patent
US08026370B2

Procedure details

Sodium metal (2.13 g) was added by small portions to 1,3-propanediol (15.75 g) and 1-bromobutane (10.3 g) by reference to non-patent reference [J. Am. Chem. Soc. 249 (1939)]. After the addition, the mixture was stirred at 40° C. for 1 hr and further stirred at 60° C. for 1 hr. The precipitated inorganic compound was filtered off, and the filtrate was distilled away under reduced pressure to give the title compound (3.15 g) as a colorless oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:6])[CH2:3][CH2:4][OH:5].Br[CH2:8][CH2:9][CH2:10][CH3:11]>>[CH2:8]([O:5][CH2:4][CH2:3][CH2:2][OH:6])[CH2:9][CH2:10][CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
[Na]
Name
Quantity
15.75 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
10.3 g
Type
reactant
Smiles
BrCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
further stirred at 60° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated inorganic compound was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.